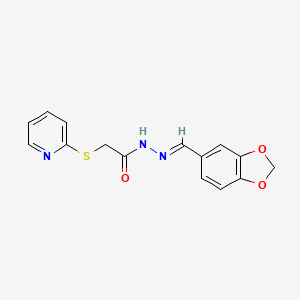

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-pyridinylthio)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in the treatment of cancer. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.

Applications De Recherche Scientifique

Synthesis and Radical Generation

- A study by Berezin et al. (2014) outlines a method to generate 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals, including derivatives with pyrid-2-yl substituents, through a two-step process involving N'-(2-nitroarylation) of N'-(het)arylhydrazides. This method shows potential for generating a variety of radicals with different substituents, potentially useful in chemical synthesis and materials science (Berezin et al., 2014).

Heavy Metal Detection

- Rahman et al. (2020) developed novel ligands of (E)-N'-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) for the detection of carcinogenic lead (Pb2+) using an electrochemical approach. The study highlights the compound's application in environmental monitoring and public health by offering a sensitive and selective method for detecting Pb2+ in natural samples (Rahman et al., 2020).

Anticancer Activity

- Mansour et al. (2021) synthesized a series of derivatives, including N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide, to evaluate their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines. The study indicates the potential of these compounds as anticancer agents, suggesting avenues for further research in cancer treatment (Mansour et al., 2021).

Sensor Development

- Arshad et al. (2015) utilized N'-(pyridin-2-ylmethylene)benzenesulfonohydrazide derivatives for the fabrication of a sensor sensitive to Hg2+ ions. This development is significant for environmental remediation, offering a method to detect and monitor mercury pollution with high sensitivity and selectivity (Arshad et al., 2015).

Propriétés

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-14(9-22-15-3-1-2-6-16-15)18-17-8-11-4-5-12-13(7-11)21-10-20-12/h1-8H,9-10H2,(H,18,19)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLVXOMRMMSNHH-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)